N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 941905-94-8
VCID: VC4145274
InChI: InChI=1S/C21H19FN6OS/c1-14-2-4-16(5-3-14)11-28-20-19(26-27-28)21(25-13-24-20)30-12-18(29)23-10-15-6-8-17(22)9-7-15/h2-9,13H,10-12H2,1H3,(H,23,29)
SMILES: CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F)N=N2
Molecular Formula: C21H19FN6OS
Molecular Weight: 422.48

N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

CAS No.: 941905-94-8

Cat. No.: VC4145274

Molecular Formula: C21H19FN6OS

Molecular Weight: 422.48

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide - 941905-94-8

Specification

CAS No. 941905-94-8
Molecular Formula C21H19FN6OS
Molecular Weight 422.48
IUPAC Name N-[(4-fluorophenyl)methyl]-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H19FN6OS/c1-14-2-4-16(5-3-14)11-28-20-19(26-27-28)21(25-13-24-20)30-12-18(29)23-10-15-6-8-17(22)9-7-15/h2-9,13H,10-12H2,1H3,(H,23,29)
Standard InChI Key OYXFVWZAZMRVSU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F)N=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolopyrimidine scaffold fused with a pyrimidine ring, substituted at the 3-position by a 4-methylbenzyl group and at the 7-position by a thioacetamide chain linked to a 4-fluorobenzyl moiety . Key structural elements include:

  • Triazolopyrimidine core: Provides rigidity and π-π stacking potential for target binding.

  • 4-Methylbenzyl group: Enhances lipophilicity and modulates steric interactions.

  • Thioacetamide linker: Introduces sulfur-based hydrogen bonding and redox activity.

  • 4-Fluorobenzyl substituent: Improves metabolic stability and membrane permeability .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₁H₁₉FN₆OS
Molecular Weight422.48 g/mol
CAS Number941905-94-8
IUPAC NameN-[(4-Fluorophenyl)methyl]-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
SMILESCC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F)N=N2

The compound’s solubility remains uncharacterized, but its logP value (estimated at 3.2) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions, as outlined in source:

  • Triazolopyrimidine Core Formation: Cyclocondensation of 3-amino-1,2,4-triazole with a substituted pyrimidine precursor under acidic conditions.

  • Benzylation: Introduction of 4-methylbenzyl via nucleophilic substitution using 4-methylbenzyl chloride in the presence of K₂CO₃.

  • Thioacetamide Coupling: Reaction of the thiolated intermediate with chloroacetamide derivatives under basic conditions (e.g., triethylamine) .

Industrial-Scale Considerations

Optimizations for large-scale production include:

  • Continuous Flow Synthesis: Reduces reaction time and improves yield (up to 78% purity) .

  • Catalytic Systems: Palladium-based catalysts enhance coupling efficiency in benzylation steps .

Biological Activity and Mechanisms

Kinase Inhibition

Structural analogs, such as thiazolopyrimidinones, demonstrate potent kinase inhibitory activity (IC₅₀ = 12–50 nM) . The triazolopyrimidine core likely binds to ATP pockets in kinases (e.g., EGFR, VEGFR), while the fluorobenzyl group stabilizes hydrophobic interactions .

Cytotoxicity Screening

Preliminary assays on cancer cell lines (MCF-7, A549) show moderate activity (IC₅₀ = 25–50 µM), suggesting selectivity for kinase targets over general cytotoxicity .

Pharmacological Profile

ADMET Predictions

ParameterPredictionRationale
AbsorptionHigh (Caco-2 permeability = 8.2 × 10⁻⁶ cm/s)Lipophilic backbone
MetabolismCYP3A4 substrateFluorine reduces oxidative degradation
Half-Life~6 hours (rodent models)Moderate hepatic clearance
ToxicityLow (LD₅₀ > 500 mg/kg)Absence of reactive metabolites

Target Engagement

Molecular docking studies suggest strong binding to EGFR (ΔG = −9.8 kcal/mol) and moderate affinity for PARP-1 (ΔG = −7.2 kcal/mol) .

Comparative Analysis with Analogues

CompoundTargetIC₅₀ (nM)Selectivity IndexSource
This compoundEGFR42 ± 3.112.5 (vs. PARP-1)
6-Chloro analog VEGFR-218 ± 1.98.7
4-Methoxy derivative CYP51 (fungal)310 ± 284.2

The 4-fluorobenzyl group in this compound improves kinase selectivity over CYP450 isoforms compared to non-fluorinated analogs .

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